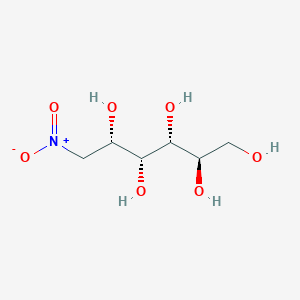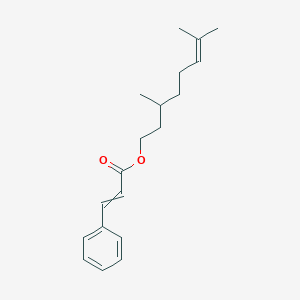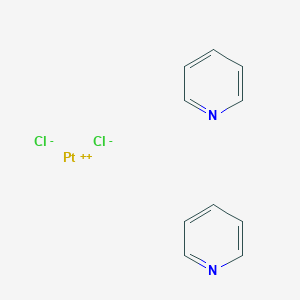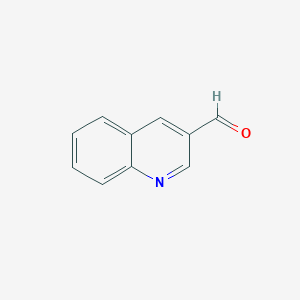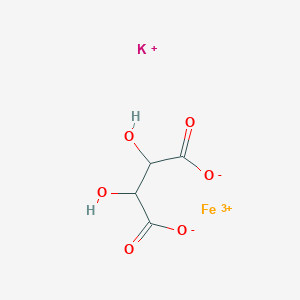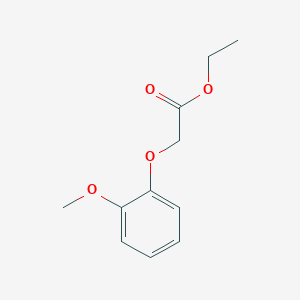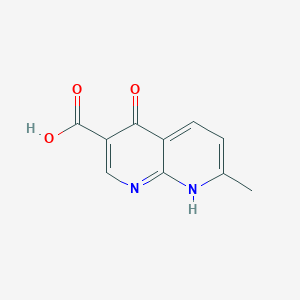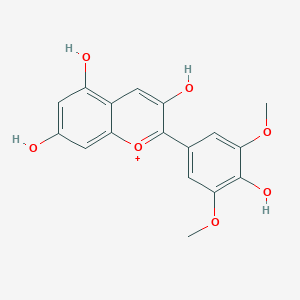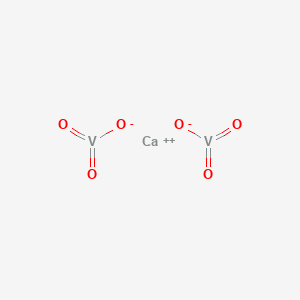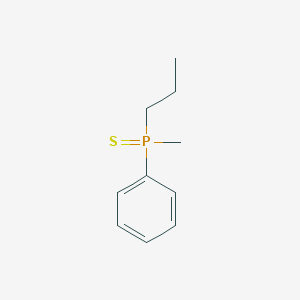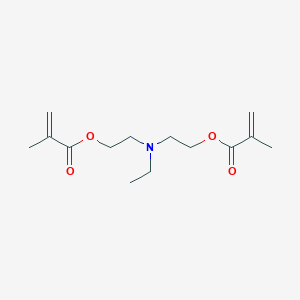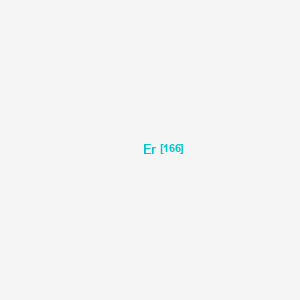
Erbium-166
描述
Erbium-166 is a stable isotope of the rare earth element erbium, which belongs to the lanthanide series of the periodic table. Erbium is characterized by its silvery-white appearance and is known for its optical fluorescent properties, particularly in the form of erbium-doped glasses and crystals. This compound, with an atomic number of 68, is one of the naturally occurring isotopes of erbium and constitutes approximately 33.5% of natural erbium .
准备方法
Synthetic Routes and Reaction Conditions: Erbium-166 can be produced through various nuclear reactions. One common method involves the irradiation of natural erbium targets with medium-energy alpha particles. This process can yield this compound along with other isotopes such as thulium-167 and ytterbium-169 . The separation of these isotopes is typically achieved through extraction chromatography using specific resins in nitric acid solutions .
Industrial Production Methods: In industrial settings, this compound is often produced using cyclotron irradiation. The process involves bombarding natural erbium with protons or deuterons, leading to the formation of this compound through nuclear reactions such as ({166}\text{Er}(p,2n){165}\text{Tm} \rightarrow ^{165}\text{Er}) . The resulting this compound is then purified using techniques such as liquid-liquid solvent extraction and ion-exchange methods .
化学反应分析
Types of Reactions: Erbium-166, like other isotopes of erbium, primarily undergoes oxidation reactions. When exposed to atmospheric conditions, erbium gradually oxidizes to form erbium(III) oxide (Er(_2)O(_3)) . This reaction can be represented as: [ 4 \text{Er} + 3 \text{O}_2 \rightarrow 2 \text{Er}_2\text{O}_3 ]
Common Reagents and Conditions: The oxidation of erbium typically occurs at room temperature when exposed to air. In aqueous environments, erbium reacts slowly with water to form erbium hydroxide (Er(OH)(_3)) . The reaction with water can be represented as: [ 2 \text{Er} + 6 \text{H}_2\text{O} \rightarrow 2 \text{Er(OH)}_3 + 3 \text{H}_2 ]
Major Products: The primary products of these reactions are erbium(III) oxide and erbium hydroxide. These compounds are significant in various applications, including ceramics and glass coloring .
科学研究应用
Erbium-166 has a wide range of applications in scientific research and industry:
Chemistry: this compound is used as a dopant in various materials to enhance their optical properties. Erbium-doped fibers are essential components in fiber-optic communication systems, where they serve as amplifiers for long-distance signal transmission .
Biology and Medicine: In the field of nuclear medicine, this compound is utilized in targeted radiotherapy. Its ability to emit low-energy electrons makes it suitable for destroying small tumors and single cells . Additionally, this compound is used in the development of radiopharmaceuticals for diagnostic imaging .
Industry: this compound is employed in the production of high-performance lasers and optical devices. Its unique optical properties make it valuable in the manufacturing of laser components and other photonic devices .
作用机制
The mechanism by which erbium-166 exerts its effects is primarily through its radioactive decay and emission of low-energy electrons. These electrons can cause localized damage to cellular structures, making this compound effective in targeted radiotherapy . The molecular targets of this compound include cellular DNA, where the emitted electrons induce breaks and damage, leading to cell death .
相似化合物的比较
Erbium-165: Another isotope of erbium used in nuclear medicine for its therapeutic properties.
Thulium-167: Produced alongside erbium-166 in nuclear reactions and used in similar applications.
Ytterbium-169: Another rare earth isotope with applications in nuclear medicine.
Uniqueness: this compound is unique due to its stable nature and significant abundance in natural erbium. Its optical properties and ability to emit low-energy electrons make it particularly valuable in both scientific research and industrial applications .
属性
IUPAC Name |
erbium-166 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHIZSMUZPPFV-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[166Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164151 | |
| Record name | Erbium, isotope of mass 166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.930301 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14900-11-9 | |
| Record name | Erbium, isotope of mass 166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014900119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium, isotope of mass 166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


